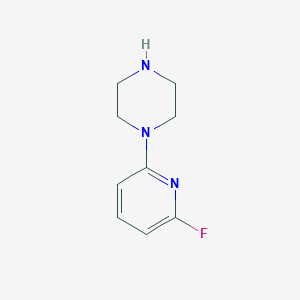

1-(6-Fluoropyridin-2-yl)piperazine

描述

1-(6-Fluoropyridin-2-yl)piperazine is an organic compound that has garnered significant interest in various fields of research and industry. This compound consists of a pyridine ring substituted with a fluorine atom at the 6-position and a piperazine ring. Its molecular formula is C9H12FN3, and it has a molecular weight of 181.21 g/mol.

准备方法

The synthesis of 1-(6-Fluoropyridin-2-yl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available piperazine and 2-fluoropyridine.

Reaction Conditions: The piperazine is reacted with 2-fluoropyridine under specific conditions to form the desired product.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

化学反应分析

1-(6-Fluoropyridin-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).

科学研究应用

Pharmacological Properties

1-(6-Fluoropyridin-2-yl)piperazine has been investigated for its interactions with various neurotransmitter receptors, particularly in the context of neurological disorders. Its structure allows it to act as a ligand for dopamine and serotonin receptors, making it a candidate for treating conditions such as Parkinson's disease and depression.

Dopamine Receptor Agonism

Recent studies have highlighted the compound's ability to act as a partial agonist at dopamine D2/D3 receptors. This property is particularly relevant for Parkinson's disease treatment, where modulation of dopaminergic activity can alleviate symptoms. For instance, a series of derivatives based on this compound were synthesized and evaluated for their efficacy at these receptors, showing promising results with EC50 values comparable to established treatments like brexpiprazole .

Serotonin Receptor Activity

In addition to its dopaminergic effects, this compound has demonstrated activity at serotonin 5-HT1A receptors. This dual action may provide a synergistic effect in managing Parkinson's disease by addressing both motor and non-motor symptoms .

Antimalarial Potential

The compound's structural features have also led to investigations into its efficacy against malaria. Utilizing a structure-guided design approach, researchers have explored modifications of piperazine-based compounds to enhance their potency against Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). These studies revealed that certain derivatives exhibited IC50 values less than 10 nM against PfCDPK1, indicating strong potential as antimalarial agents .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions that incorporate fluorinated pyridine moieties into piperazine frameworks. Optimization strategies often focus on enhancing receptor binding affinity and improving pharmacokinetic properties through structural modifications.

Case Study: Synthesis of Novel Derivatives

A notable case study involved the synthesis of novel fluorinated cinnamylpiperazines that target monoamine oxidase B (MAO-B). The incorporation of fluorine into the structure aimed to improve metabolic stability and enhance binding affinity through ionic interactions and hydrogen bonding with receptor sites .

Data Tables

The following tables summarize key findings from various studies on the biological activity of this compound derivatives.

Receptor Binding Affinity Data

| Compound | Receptor Type | EC50 (nM) | Notes |

|---|---|---|---|

| 7a | D2 | 3.3 | Partial agonist |

| 7a | D3 | 10 | Partial agonist |

| 7a | 5-HT1A | 1.4 | Full agonist |

Antimalarial Efficacy Data

| Compound | PfCDPK1 IC50 (nM) | In Vitro Activity (EC50) | In Vivo Efficacy (%) |

|---|---|---|---|

| Compound A | <10 | 12 | 44 |

| Compound B | <10 | 18 | 34 |

作用机制

The mechanism of action of 1-(6-Fluoropyridin-2-yl)piperazine involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes such as monoamine oxidase, where it can act as an inhibitor.

Pathways Involved: The inhibition of monoamine oxidase leads to increased levels of neurotransmitters such as serotonin and dopamine, which can have therapeutic effects in neurological disorders.

相似化合物的比较

1-(6-Fluoropyridin-2-yl)piperazine can be compared with other similar compounds:

Similar Compounds: Compounds such as 1-(2-Fluoropyridin-3-yl)piperazine and 1-(4-Fluoropyridin-2-yl)piperazine share structural similarities but differ in the position of the fluorine atom on the pyridine ring.

Uniqueness: The unique positioning of the fluorine atom at the 6-position in this compound imparts distinct chemical and biological properties, such as enhanced binding affinity to certain enzymes and receptors.

生物活性

1-(6-Fluoropyridin-2-yl)piperazine is an organic compound that has attracted considerable attention in pharmacological research due to its diverse biological activities. This compound features a pyridine ring substituted with a fluorine atom at the 6-position linked to a piperazine moiety, with a molecular formula of CHFN and a molecular weight of 181.21 g/mol. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Target Receptors

This compound is primarily known for its role as a selective antagonist of alpha-2 adrenergic receptors . This interaction is crucial for modulating neurotransmitter release, particularly norepinephrine, which can influence various physiological responses such as blood pressure and anxiety levels.

This compound exhibits significant biochemical properties, primarily through its interaction with enzymes and proteins. It has been shown to affect intracellular signaling pathways by modulating cyclic adenosine monophosphate (cAMP) levels, which are vital for numerous cellular processes.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it undergoes biotransformation in the liver via cytochrome P450 enzymes, affecting its bioavailability and therapeutic efficacy. Its stability under standard laboratory conditions suggests potential for extended use in both in vitro and in vivo studies.

Antidepressant and Anxiolytic Effects

Research has indicated that derivatives of piperazine compounds can exhibit antidepressant and anxiolytic effects. For instance, studies have shown that certain piperazine derivatives can enhance serotonin and norepinephrine levels in the brain, suggesting potential applications in treating mood disorders .

Monoamine Oxidase Inhibition

In related studies, compounds structurally similar to this compound have been evaluated for their inhibitory effects on monoamine oxidase (MAO) enzymes. For example, certain synthesized derivatives demonstrated potent inhibition of MAO-B with IC values as low as 0.013 µM, indicating their potential utility in treating neurodegenerative diseases like Alzheimer's .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have revealed that while some derivatives exhibit significant cytotoxic effects at higher concentrations, others maintain low toxicity levels at therapeutic doses. For instance, one study reported that a derivative caused complete cell death at concentrations above 50 µM while remaining non-toxic at lower doses .

Case Studies and Experimental Data

Several studies have explored the biological activities of this compound and its derivatives:

Temporal Effects

Laboratory investigations have shown that the biological effects of this compound can vary over time due to factors such as stability and degradation products. It remains stable under standard conditions but may yield biologically active degradation products that could influence overall activity.

属性

IUPAC Name |

1-(6-fluoropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOARECGTDYSHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395616 | |

| Record name | 1-(6-fluoropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223514-16-7 | |

| Record name | 1-(6-fluoropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-fluoropyridin-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。